molecular formula C13H12N2O B1609177 6-methoxy-1-methyl-9H-pyrido[3,4-b]indole CAS No. 3589-72-8

6-methoxy-1-methyl-9H-pyrido[3,4-b]indole

Cat. No. B1609177
CAS RN: 3589-72-8
M. Wt: 212.25 g/mol
InChI Key: XYYVPBBISSKKQB-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole (6M1MPI) is an indole derivative that has been studied extensively in the scientific research community due to its potential applications in a variety of areas. 6M1MPI has been found to have a wide range of biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties. 6M1MPI has also been used as a tool for studying the mechanisms of action of various drugs, as well as its own pharmacological effects.

Scientific Research Applications

Indole Derivatives in Medicinal Chemistry

  • Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific indole derivative and its intended use. For example, some indole derivatives might be used as pharmaceutical drugs, in which case they would be administered to patients in accordance with standard medical procedures .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Indole Derivatives in Anti-Cancer Research

  • Application Summary: Indole derivatives, including 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, have been studied for their potential as anti-cancer agents. These compounds have shown high anti-tumor activity .
  • Methods of Application: The compounds were synthesized and their antiproliferative activity was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results or Outcomes: The compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

Indole Derivatives in Anti-Cancer Research

  • Application Summary: Indole derivatives, including 2,3,4,5-tetrahydro-1H-pyrido- [4,3-b]indole, have been studied for their potential as anti-cancer agents. These compounds have shown high anti-tumor activity .
  • Methods of Application: The compounds were synthesized and their antiproliferative activity was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results or Outcomes: The compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

properties

IUPAC Name

6-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVPBBISSKKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189449
Record name 6-Methoxyharmane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyharman

CAS RN

3589-72-8
Record name 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3589-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyharman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxyharmane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXYHARMAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GQI7H930
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Eagon, MO Anderson - European Journal of Organic …, 2014 - Wiley Online Library
A microwave‐mediated Pictet–Spengler procedure utilizing 1,2‐dichloroethane (DCE) and trifluoroacetic acid (TFA) was developed to provide tetrahydro‐β‐carboline salts in high yields…
A Kamlah, F Lirk, F Bracher - Tetrahedron, 2016 - Elsevier
Starting from readily available indole-2-carboxylic acids, 1-substituted β-carbolines (among them the alkaloids harmane and isoharmine) are readily obtained via the corresponding 2-…
Number of citations: 22 www.sciencedirect.com
MT Ayoub, LJ Rashan - Phytochemistry, 1991 - Elsevier
ISOHARMINE, A /3-CARBOLINE ALKALOID FROM PEGANUM HARMALA SEEDS Page 1 Phyrochemistry, Vol. 30, No. 3, pp. 1046-1047, 1991 0031-9422/91 S3.00+0.00 Printed in …
Number of citations: 28 www.sciencedirect.com

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